molecular formula C19H17NO2S B3010681 Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate CAS No. 477847-12-4

Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate

Cat. No. B3010681
CAS RN: 477847-12-4
M. Wt: 323.41
InChI Key: KHAUJNRNSHWWKX-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various other quinoline derivatives that have been synthesized and studied for their potential applications in different fields, including liquid crystal displays and pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the introduction of functional groups that can modify the physical and chemical properties of the compound. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to the compound of interest, was achieved through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate involved a multi-step process starting from 3,4-difluoroaniline, highlighting the complexity and versatility of quinoline synthesis .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and potential applications. X-ray crystallography has been used to elucidate the structures of these compounds, revealing details such as bond lengths, conformation, and crystal packing. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate showed a six-membered ring adopting a boat conformation with specific C=C double bond lengths . These structural insights are essential for understanding the chemical behavior of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide led to the formation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrating the reactivity of the quinoline nucleus towards halogenation . Additionally, the oxidation of sulfide sulfur and subsequent treatment with sodium hydride in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives further exemplifies the diverse chemical transformations that quinoline compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the substituents attached to the quinoline nucleus. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's acidity, basicity, and solubility. The supramolecular aggregation observed in ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions is indicative of the compound's ability to form stable crystal structures, which is important for its potential applications . These properties are critical for the design and development of quinoline-based materials and drugs.

Scientific Research Applications

Anticoccidial Activities

Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate and its derivatives have been studied for their potential anticoccidial activities. Wan Yu-liang (2012) synthesized three ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates and evaluated their anticoccidial activities, finding that ethyl 6-benzyloxy-7-methyl-4-hydroxy-3-quinolinecarboxylate had significant activity against Eimeria in chicken diets (Wan Yu-liang, 2012). Similarly, Zhang et al. (2010) designed and synthesized a series of ethyl 6-alkoxy-7-phenyl-4-hydroxy-3-quinolinecarboxylates, which showed promising anticoccidial activities against Eimeria tenella (Yuanyuan Zhang et al., 2010).

Synthesis and Applications in Organic Chemistry

Pokhodylo and Obushak (2019) utilized a reaction involving this compound for the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating a novel application in organic synthesis (N. Pokhodylo & M. Obushak, 2019).

Synthesis of Heterocycles

Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups, closely related to this compound, for synthesizing tri- and tetra-cyclic heterocycles in radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).

Photovoltaic Properties

H. Zeyada, M. El-Nahass, and M. M. El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, indicating potential applications in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound. This can include toxicity data, flammability, reactivity, and any precautions that need to be taken while handling the compound .

properties

IUPAC Name

ethyl 6-methyl-4-phenylsulfanylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-3-22-19(21)16-12-20-17-10-9-13(2)11-15(17)18(16)23-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUJNRNSHWWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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